molecular formula C15H20N2O6 B2454799 1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate CAS No. 2222512-14-1

1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate

Cat. No.: B2454799
CAS No.: 2222512-14-1
M. Wt: 324.333
InChI Key: FFZUTIUHVDZXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate” is a chemical compound with the molecular formula C15H20N2O6 . It has a molecular weight of 324.33 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O6/c1-15(2,3)23-14(20)17-9-6-7-10(16-8-9)11(12(18)21-4)13(19)22-5/h6-8,11H,1-5H3,(H,17,20) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 324.33 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Application in Leukotriene Synthesis Inhibition

1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate is used in the development of leukotriene synthesis inhibitors. A derivative, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (11j), showed significant in vitro and in vivo inhibition of leukotriene synthesis. This compound is efficacious in a murine ovalbumin model of allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

Role in Topical Treatments for Skin Disorders

Another derivative, AM643 (compound 6), is identified as a potential candidate for formulation as a topical agent for the treatment of skin disorders involving leukotriene production. Its application in a murine ear arachidonic acid model showed significant reduction in the concentrations of leukotrienes in mouse skin with concomitant reduction in ear swelling (Stock et al., 2010).

Use in Synthesis of Fluorescent Amino Acid Derivatives

It is also involved in the synthesis of highly fluorescent amino acid derivatives. For example, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine exhibits intense long-wave absorption and emission and can be used as a sensitive analytical probe in peptide studies (Szymańska et al., 2003).

Application in Novel Multicomponent Synthesis

This compound is also used in novel multicomponent syntheses. An example includes the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).

Involvement in Enzymatic Reactions

The compound's derivatives have been studied in enzymatic reactions, like the metabolism of novel dipeptidyl peptidase-4 inhibitors in a hepatic microsomal system, showcasing its potential in drug metabolism research (Yoo et al., 2008).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

dimethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)17-9-6-7-10(16-8-9)11(12(18)21-4)13(19)22-5/h6-8,11H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZUTIUHVDZXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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